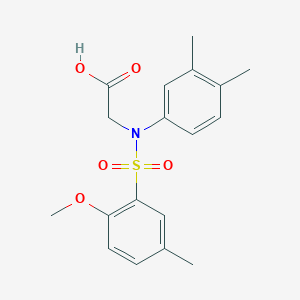![molecular formula C21H23FN4OS2 B305200 N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305200.png)
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as EF-1502, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EF-1502 is a member of the benzyltriazole family of compounds and is structurally similar to other compounds that have been shown to exhibit antifungal and antibacterial properties. In
作用機序
The mechanism of action of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of fungal and bacterial cell wall synthesis. N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cell wall synthesis, including chitin synthase and beta-glucan synthase.
Biochemical and Physiological Effects:
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antifungal and antibacterial properties, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One advantage of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its broad-spectrum activity against both fungi and bacteria. This makes it a potentially useful therapeutic agent for the treatment of a wide range of infectious diseases. However, one limitation of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is that it has not yet been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several potential future directions for the study of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of interest is the development of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a topical antifungal agent for the treatment of skin and nail infections. Another potential application is the use of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a component of antimicrobial coatings for medical devices. Additionally, further studies are needed to fully understand the pharmacokinetic properties and potential toxicity of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in vivo.
合成法
The synthesis of N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves a multistep process that begins with the reaction of 4-fluorobenzyl mercaptan with ethyl 4-bromobutyrate to form the intermediate compound, 4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with benzyl chloroformate and N,N-diisopropylethylamine to form the final product, N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide.
科学的研究の応用
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibits potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus fumigatus. Another study demonstrated that N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
製品名 |
N-benzyl-2-[(4-ethyl-5-{[(4-fluorobenzyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
分子式 |
C21H23FN4OS2 |
分子量 |
430.6 g/mol |
IUPAC名 |
N-benzyl-2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23FN4OS2/c1-2-26-19(14-28-13-17-8-10-18(22)11-9-17)24-25-21(26)29-15-20(27)23-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,27) |
InChIキー |
BDWPKUWSLYDMGW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CSCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B305117.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]acetamide](/img/structure/B305122.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)

![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)
